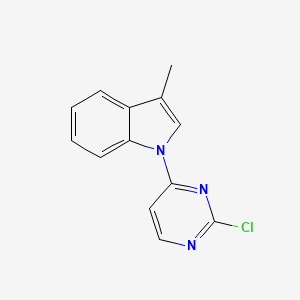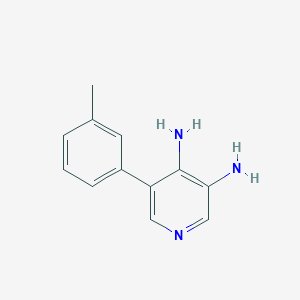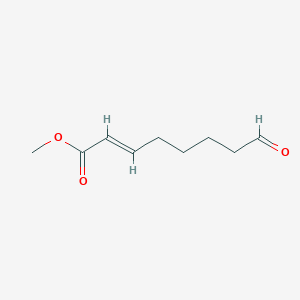
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is a versatile compound with significant potential in the realm of carbohydrate-based drugs and therapies. This compound’s distinctive molecular composition allows it to serve as a valuable chiral building block for synthesizing complex carbohydrates and glycoconjugates, which exhibit an array of potential biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol typically involves the protection of hydroxyl groups in D-threitol. The process begins with the selective protection of the 1,3-hydroxyl groups using benzaldehyde to form a benzylidene acetal. Subsequently, the 4-hydroxyl group is protected using t-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions can replace the silyl or benzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group, while acidic conditions can cleave the benzylidene acetal.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or deprotected sugars.
Aplicaciones Científicas De Investigación
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol exerts its effects is primarily through its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-erythritol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-ribitol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-xylitol
Uniqueness
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is unique due to its specific stereochemistry and the protective groups it contains. These features make it particularly useful in the synthesis of complex carbohydrates and glycoconjugates, providing advantages in terms of stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H28O4Si |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3 |
Clave InChI |
MLJHARNKHUKYOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


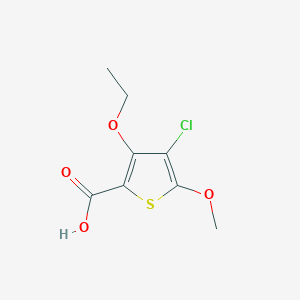
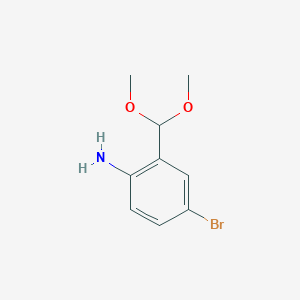

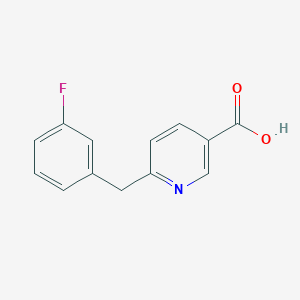
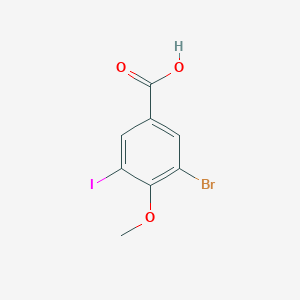
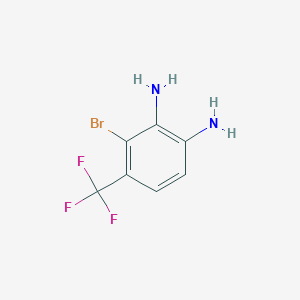
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)

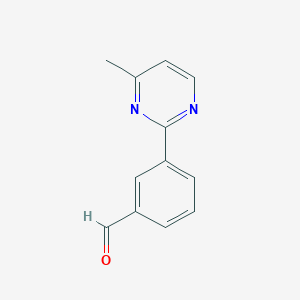
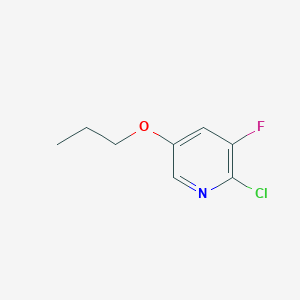
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
